molecular formula C8H5F2NO4 B7826361 4-(Difluoromethoxy)-3-nitrobenzaldehyde

4-(Difluoromethoxy)-3-nitrobenzaldehyde

Cat. No.: B7826361
M. Wt: 217.13 g/mol
InChI Key: UCNDXESPXKOMEU-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-nitrobenzaldehyde is an organic compound characterized by a benzene ring substituted with a difluoromethoxy group at the 4th position and a nitro group at the 3rd position, along with an aldehyde group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-(difluoromethoxy)benzaldehyde as the starting material.

  • Nitration Reaction: The nitration of 4-(difluoromethoxy)benzaldehyde is achieved by treating it with a mixture of concentrated nitric acid and sulfuric acid. The reaction is conducted at low temperatures to control the formation of the nitro group at the 3rd position.

  • Purification: The crude product is purified through recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow reactors and automated purification systems are employed to enhance efficiency and reduce costs.

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The nitro group can be reduced to an amine using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

  • Substitution Reactions: The difluoromethoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, aqueous conditions.

  • Reduction: Iron and hydrochloric acid, catalytic hydrogenation, hydrogen gas, palladium catalyst.

  • Substitution: Nucleophiles like hydroxide, alkoxides, or amines, polar aprotic solvents.

Major Products Formed:

  • Oxidation: 4-(Difluoromethoxy)-3-nitrobenzoic acid.

  • Reduction: 4-(Difluoromethoxy)-3-aminobenzaldehyde.

  • Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-(Difluoromethoxy)-3-nitrobenzaldehyde is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is employed in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

  • Molecular Targets: It may bind to enzymes or receptors, altering their activity.

  • Pathways Involved: The exact pathways depend on the biological context but can include signaling pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

  • 4-(Difluoromethoxy)benzaldehyde: Lacks the nitro group.

  • 3-Nitrobenzaldehyde: Lacks the difluoromethoxy group.

  • 4-(Difluoromethoxy)-3-aminobenzaldehyde: Reduced form of the nitro group.

Uniqueness: 4-(Difluoromethoxy)-3-nitrobenzaldehyde is unique due to the presence of both the difluoromethoxy and nitro groups on the benzene ring, which significantly influences its chemical reactivity and biological activity compared to its similar counterparts.

This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications

Properties

IUPAC Name

4-(difluoromethoxy)-3-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c9-8(10)15-7-2-1-5(4-12)3-6(7)11(13)14/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNDXESPXKOMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)[N+](=O)[O-])OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10 4-Difluoromethoxybenzaldehyde (1.7 g, 10 mmol) was dissolved in concentrated sulfuric acid (8 mL) at 0 ° C. followed by dropwise addition of 70 % nitric acid (1,1 mL).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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